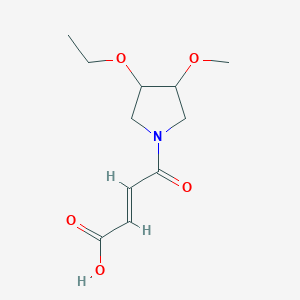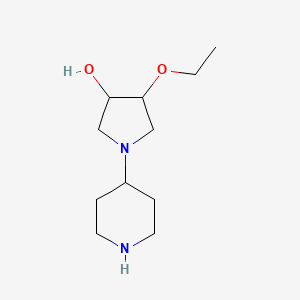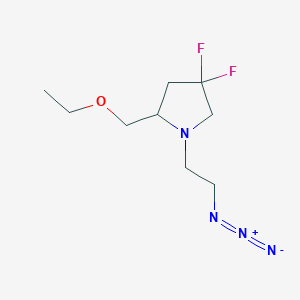
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine
Overview
Description
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine (AEDFP) is a synthetic organic compound from the pyrrolidine family, which is an important class of heterocyclic compounds. AEDFP has been studied extensively due to its interesting and unique properties, including its ability to act as a ligand in catalytic reactions, its potential to form complexes with transition metals, and its ability to act as a photosensitizer. AEDFP is also known to have potential applications in biomedical research and drug discovery.
Scientific Research Applications
Photophysical Properties for Sensory Applications
Research on the photophysical behavior of novel 4-aza-indole derivatives, which share some structural resemblance in terms of functional groups like azides and ethers, has shown significant potential for applications such as labeling agents and in bio- or analytical sensors. The study by Ebru Bozkurt and Ş. D. Doğan (2018) on a new 4-aza-indole derivative highlighted its reverse solvatochromism behavior and high quantum yield across various solvents, suggesting its utility in optoelectronic devices (Bozkurt & Doğan, 2018).
Antimicrobial Activity
Compounds similar to 1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine, such as 4-arylhydrazones of pyrrolidine-2,3,4-triones, have been explored for their antimicrobial properties. A study conducted by V. L. Gein et al. (2003) found that these compounds exhibit a range of biological activities, including antibacterial effects, which could be beneficial in developing new antimicrobial agents (Gein et al., 2003).
Synthetic Applications in Organic Chemistry
The versatility of compounds containing azide and ether functional groups is further evidenced in synthetic organic chemistry. For example, A. Khlebnikov et al. (2018) demonstrated the use of azirine strategies for synthesizing alkyl amino-pyrroles, showcasing the potential of these building blocks in creating molecules with trifluoromethyl groups, which are particularly valuable in pharmaceutical chemistry (Khlebnikov et al., 2018).
Material Science and Supramolecular Chemistry
The structural features of compounds like this compound enable the design of novel materials and supramolecular assemblies. Research by Dimitris I. Alexandropoulos et al. (2011) on nonanuclear lanthanide clusters illustrates the potential for creating materials with unique magnetic and optical properties, relevant for advanced technological applications (Alexandropoulos et al., 2011).
properties
IUPAC Name |
1-(2-azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4O/c1-2-16-6-8-5-9(10,11)7-15(8)4-3-13-14-12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJXSZZXUFCEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



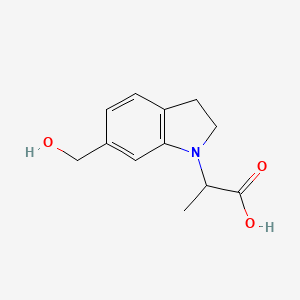
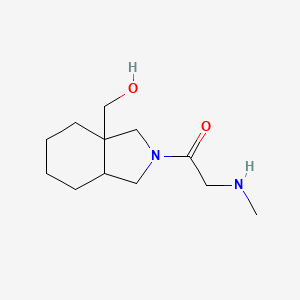
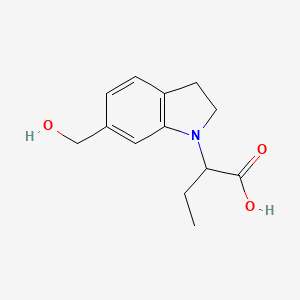

![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)


![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
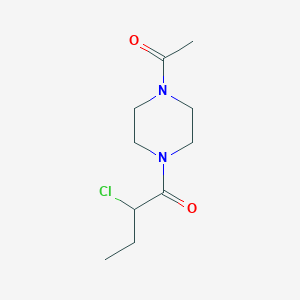
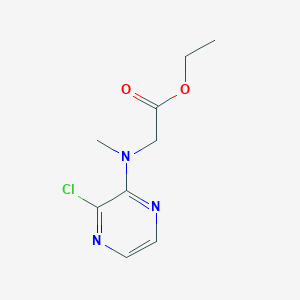
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
